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Compound of Interest

Compound Name: 3-Methylquinoline-2-carbonitrile

Cat. No.: B103162 Get Quote

An In-Depth Technical Guide to 3-Methylquinoline-2-carbonitrile (C11H8N2): Synthesis,

Properties, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 3-Methylquinoline-2-carbonitrile
(C11H8N2), a heterocyclic compound of significant interest to the scientific and drug

development communities. The quinoline scaffold is a well-established "privileged structure" in

medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document

delves into the compound's physicochemical properties, spectroscopic signature, rational

synthesis design, chemical reactivity, and potential applications as a versatile building block in

modern drug discovery. By synthesizing data from established chemical principles and recent

research, this guide serves as an essential resource for researchers aiming to leverage the

unique characteristics of this molecule in their work.

Introduction to the Quinoline Scaffold
The Quinoline Moiety in Medicinal Chemistry: A
Privileged Structure
Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a

cornerstone of medicinal chemistry.[2] Its derivatives exhibit a remarkable breadth of

pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial,

and cardiovascular effects.[3][4] This wide-ranging bioactivity stems from the quinoline
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nucleus's ability to intercalate into DNA, interact with various enzyme active sites through

hydrogen bonding and π-π stacking, and serve as a rigid scaffold for presenting functional

groups in a defined spatial orientation. The prevalence of this moiety in both natural products

(e.g., quinine) and synthetic drugs underscores its importance in the development of new

therapeutic agents.[1][5]

The Role of Cyano and Methyl Substituents in
Modulating Bioactivity
The substitution pattern on the quinoline ring is critical for tuning its pharmacological profile. In

3-Methylquinoline-2-carbonitrile, the substituents at the C2 and C3 positions are particularly

significant.

2-Carbonitrile (-CN) Group: The nitrile group is a versatile functional handle. It is a strong

electron-withdrawing group, influencing the electronic properties of the quinoline ring. It can

act as a hydrogen bond acceptor, which is crucial for molecular recognition at enzyme active

sites. Furthermore, the nitrile can be synthetically transformed into other key functional

groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), providing a

gateway to a wide array of derivatives.[6] In some contexts, the cyano group at the C-2

position of the quinoline moiety has been found to be favorable for anti-proliferative activity.

[7]

3-Methyl (-CH₃) Group: The methyl group at the C3 position provides steric bulk and

lipophilicity. This can influence the molecule's binding affinity and selectivity for its biological

target, as well as improve its pharmacokinetic properties, such as membrane permeability

and metabolic stability.

The specific arrangement of these two groups creates a unique electronic and steric profile,

making 3-Methylquinoline-2-carbonitrile an attractive starting point for library synthesis and

lead optimization campaigns.

Physicochemical and Spectroscopic
Characterization
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental for its synthesis, purification, and application.
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Core Properties
The key physicochemical properties of 3-Methylquinoline-2-carbonitrile are summarized

below.

Property Value Source

Molecular Formula C₁₁H₈N₂ [8]

Molecular Weight 168.19 g/mol [9]

CAS Number 19051-05-9 [10][11]

Appearance (Expected) Crystalline Solid
General observation for similar

small organic molecules

Solubility

Expected to be soluble in

common organic solvents like

DMSO, DMF, Chloroform, and

Methanol. Low solubility in

water.

Inferred from related structures

Spectroscopic Analysis
Spectroscopic analysis provides irrefutable evidence of a molecule's structure.

2.2.1 Infrared (IR) Spectroscopy: Identifying Key Functional Groups The IR spectrum of 3-
Methylquinoline-2-carbonitrile is expected to show characteristic absorption bands that

confirm its functional groups.

C≡N Stretch: A sharp, intense peak is expected around 2200-2250 cm⁻¹. The nitrile stretch is

one of the most easily identifiable peaks in an IR spectrum due to its characteristic position

and intensity.[12]

C=N and C=C Stretches: Absorptions corresponding to the quinoline ring's aromatic C=C

and C=N bonds will appear in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while

aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
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C-H Bends: Aromatic C-H out-of-plane bending in the 900-690 cm⁻¹ region can provide

information about the substitution pattern of the benzene portion of the ring.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidating the

Structure NMR spectroscopy is the most powerful tool for detailed structural elucidation. Based

on the structure of 3-Methylquinoline and related compounds, the following spectral features

are predicted.[13][14]

¹H NMR:

Methyl Protons: A singlet integrating to 3H, expected around δ 2.5-2.8 ppm.

Aromatic Protons: A complex multiplet pattern in the δ 7.5-9.0 ppm range, corresponding

to the five protons on the quinoline ring system. The H4 proton is expected to be a singlet

at a downfield chemical shift due to its proximity to the nitrogen atom and the nitrile group.

¹³C NMR:

Methyl Carbon: An upfield signal around δ 18-22 ppm.

Nitrile Carbon (-CN): A signal in the δ 115-120 ppm range.

Aromatic Carbons: Multiple signals in the downfield region (δ 120-155 ppm),

corresponding to the nine carbons of the quinoline ring. The carbon bearing the nitrile

group (C2) and the quaternary carbons would appear at the lower field end of this range.

2.2.3 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and

formula. For 3-Methylquinoline-2-carbonitrile, the molecular ion peak (M⁺) in a high-

resolution mass spectrum (HRMS) would be observed at an m/z value corresponding to its

exact mass (C₁₁H₈N₂).

Synthesis and Mechanistic Considerations
Overview of Quinoline Synthesis Strategies
The synthesis of the quinoline ring is a well-trodden path in organic chemistry, with several

named reactions providing versatile entry points. The Friedländer annulation is one of the most

direct and widely used methods. It involves the condensation of a 2-aminoaryl aldehyde or
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ketone with a compound containing an α-methylene group adjacent to a carbonyl or, in this

case, a nitrile group.[2][15] This reaction is typically catalyzed by an acid or a base and

proceeds via an initial condensation followed by a cyclizing dehydration.

Starting Materials

Reaction & Workup Final Product & Analysis2-Aminoacetophenone

Base or Acid
Catalyzed Condensation

Propionitrile Derivative
(e.g., Malononitrile/Ethyl Cyanoacetate derivative)

Intramolecular
Cyclization & Dehydration

Intermediate Formation
Aqueous Workup

& Extraction

Crude Product
Column Chromatography

or Recrystallization
3-Methylquinoline-

2-carbonitrile NMR, IR, MS Analysis

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Methylquinoline-2-carbonitrile.

Proposed Synthetic Protocol: A Modified Friedländer
Synthesis
This protocol describes a robust method for the synthesis of 3-Methylquinoline-2-carbonitrile.

Objective: To synthesize 3-Methylquinoline-2-carbonitrile from 2-aminoacetophenone and

malononitrile.

Materials:

2-Aminoacetophenone

Malononitrile

Potassium hydroxide (KOH) or Piperidine (as base catalyst)

Ethanol (as solvent)

Hydrochloric acid (for neutralization)
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Ethyl acetate and Brine (for extraction)

Anhydrous sodium sulfate (for drying)

Silica gel (for chromatography)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2-aminoacetophenone (1.0 eq) and malononitrile (1.1 eq).

Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants. To this

solution, add a catalytic amount of a base such as potassium hydroxide (0.2 eq) or a few

drops of piperidine. The choice of base is critical; a strong base like KOH can accelerate the

reaction but may also promote side reactions, whereas a milder organic base like piperidine

offers more controlled conditions.

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using

Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

Workup: After completion, cool the reaction mixture to room temperature. If KOH was used,

neutralize the mixture with dilute HCl until it reaches a pH of ~7.

Extraction: Reduce the ethanol volume under reduced pressure. Add water and extract the

product into an organic solvent such as ethyl acetate (3x).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)

to yield pure 3-Methylquinoline-2-carbonitrile.

Mechanistic Insight: The Rationale for Experimental
Choices
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The selection of a base catalyst is a key decision point. The base deprotonates the highly

acidic α-methylene protons of malononitrile, generating a nucleophilic carbanion. This

carbanion then attacks the electrophilic carbonyl carbon of 2-aminoacetophenone. This is

followed by an intramolecular cyclization where the amino group attacks one of the nitrile

groups (which then eliminates), or more commonly, a condensation-cyclization pathway leads

to the final dehydrated aromatic product. Refluxing in ethanol provides the necessary thermal

energy to overcome the activation barriers for both the initial condensation and the final

dehydration/aromatization step.

Chemical Reactivity and Derivatization Potential
3-Methylquinoline-2-carbonitrile is a versatile intermediate, offering multiple sites for

chemical modification.

3-Methylquinoline-2-carbonitrile

Nitrile Group (-CN) Methyl Group (-CH₃) Quinoline Ring

Reduction (e.g., LiAlH₄, H₂/Catalyst) Product: (3-Methylquinolin-2-yl)methanamine Hydrolysis (H⁺ or OH⁻) Product: 3-Methylquinoline-2-carboxylic acid Condensation (with Aldehydes) Product: Styryl derivatives Oxidation (e.g., SeO₂) Product: Quinoline-2-carbonitrile-3-carbaldehyde Electrophilic Aromatic Substitution (e.g., Nitration) Occurs on the benzene ring Nucleophilic Substitution Generally difficult without activating groups

Click to download full resolution via product page

Caption: Key reactivity sites of 3-Methylquinoline-2-carbonitrile.

Reactions at the Nitrile Moiety: Gateway to Diverse
Functionalities

Reduction to Amines: The nitrile can be readily reduced to a primary amine, (3-

methylquinolin-2-yl)methanamine, using powerful reducing agents like lithium aluminum

hydride (LiAlH₄) or catalytic hydrogenation.[6] This aminomethyl-quinoline is a valuable

building block for synthesizing amides, sulfonamides, and other derivatives for SAR studies.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be

hydrolyzed to the corresponding carboxylic acid, 3-methylquinoline-2-carboxylic acid. These

acids are precursors for esters and amides and can serve as key fragments in drug design.
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Reactions at the Methyl Group
The methyl group at the C3 position is activated by the adjacent aromatic system and can

participate in condensation reactions. For instance, it can react with aromatic aldehydes under

basic conditions to form styryl-quinoline derivatives, which are themselves a class of

biologically active compounds.[16]

Applications in Drug Discovery and Development
The 3-methylquinoline-2-carbonitrile scaffold is a promising starting point for developing

inhibitors of various disease-relevant targets.

As a Scaffold for Anticancer Agents
The quinoline core is present in numerous anticancer agents.[5] Specifically, quinoline-2-

carbonitrile derivatives have been designed and synthesized as dual inhibitors of tubulin

polymerization and histone deacetylases (HDACs), which are two validated targets in oncology.

[7][17] The rationale is to create hybrid molecules that can disrupt both microtubule dynamics

and epigenetic regulation in cancer cells, potentially leading to synergistic antitumor effects and

overcoming drug resistance. The 3-methyl-2-carbonitrile core provides a rigid framework to

which pharmacophores targeting these enzymes can be attached.

Potential as Antimicrobial or Anti-inflammatory Agents
Given the broad spectrum of activity for quinoline derivatives, this scaffold also holds promise

for development in other therapeutic areas.[1][3] By modifying the core structure, it is plausible

to develop agents with potent antimicrobial activity against drug-resistant bacteria or anti-

inflammatory agents that target key signaling pathways, such as those involving kinases or

cytokines.

Case Study: Hypothetical Design of PI3K/mTOR
Inhibitors
The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Many inhibitors

feature a heterocyclic core. 3-Methylquinoline-2-carbonitrile could serve as a fragment for

designing novel dual PI3K/mTOR inhibitors.
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Caption: Hypothetical inhibition of the PI3K/mTOR pathway by a derivative.

Safety, Handling, and Storage
GHS Hazard Classification
While a specific safety data sheet (SDS) for 3-Methylquinoline-2-carbonitrile must be

consulted, related quinoline derivatives are often classified with the following hazards:
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[18][19]

Skin/Eye Irritation: Causes skin irritation and serious eye irritation/damage.[18][20][21]

Respiratory Irritation: May cause respiratory irritation.[19][20]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles or a face shield, and a lab coat.[18][20]

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[18]

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

[18]

Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from

incompatible materials such as strong oxidizing agents.[22]

Conclusion and Future Outlook
3-Methylquinoline-2-carbonitrile represents a molecule of high strategic value for chemical

and pharmaceutical research. Its well-defined structure, coupled with multiple points for

chemical modification, makes it an ideal scaffold for the synthesis of compound libraries aimed

at discovering new therapeutic agents. The established importance of the quinoline core in

medicinal chemistry provides a strong foundation for its continued exploration. Future research

will likely focus on leveraging this building block to develop highly selective and potent

modulators of complex biological targets, from kinases involved in cancer to enzymes critical

for microbial survival.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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